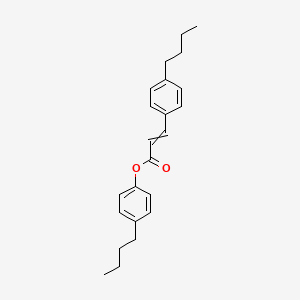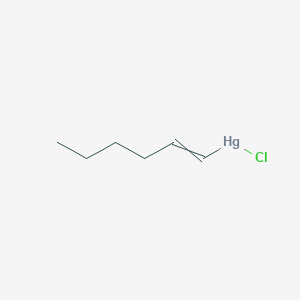
(4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one is a chiral compound with a unique structure that includes an oxazinanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a suitable carbonyl compound under acidic or basic conditions to form the oxazinanone ring. The reaction conditions, such as temperature and solvent, are carefully controlled to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom in the oxazinanone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazinanones.
Scientific Research Applications
(4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- (4R,5S)-4,5-diphenyl-2-oxazoline
- (4R,5S)-4,5-diphenyl-2-oxazolidinone
- (4R,5S)-4,5-diphenyl-2-oxazolidine
Uniqueness
(4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one is unique due to its specific stereochemistry and the presence of a methyl group at the 3-position of the oxazinanone ring. This structural feature distinguishes it from other similar compounds and may contribute to its unique chemical and biological properties .
Properties
CAS No. |
51930-80-4 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C17H17NO2/c1-18-16(14-10-6-3-7-11-14)15(12-20-17(18)19)13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3/t15-,16-/m0/s1 |
InChI Key |
BBZOYIRGUVVPJG-HOTGVXAUSA-N |
Isomeric SMILES |
CN1[C@H]([C@@H](COC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(C(COC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)
![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)
![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)





![2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14650658.png)


![Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester](/img/structure/B14650661.png)

